REACTION_SMILES
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[CH2:23]([CH3:24])[N:25]([CH2:26][CH2:27][O:28][c:29]1[cH:30][cH:31][c:32]([NH2:33])[cH:34][cH:35]1)[CH2:36][CH3:37].[CH3:38][O:39][CH2:40][CH2:41][O:42][CH2:43][CH2:44][O:45][CH3:46].[Cl:1][c:2]1[c:3](-[c:9]2[cH:10][c:11]3[c:12]([n:13][c:14]([S:17][CH3:18])[n:15][cH:16]3)[n:19]([CH3:22])[c:20]2=[O:21])[c:4]([Cl:8])[cH:5][cH:6][cH:7]1.[OH2:47]>>[Cl:1][c:2]1[c:3](-[c:9]2[cH:10][c:11]3[c:12]([n:13][c:14]([NH:33][c:32]4[cH:31][cH:30][c:29]([O:28][CH2:27][CH2:26][N:25]([CH2:23][CH3:24])[CH2:36][CH3:37])[cH:35][cH:34]4)[n:15][cH:16]3)[n:19]([CH3:22])[c:20]2=[O:21])[c:4]([Cl:8])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CCOc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc2cc(-c3c(Cl)cccc3Cl)c(=O)n(C)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCN(CC)CCOc1ccc(Nc2ncc3cc(-c4c(Cl)cccc4Cl)c(=O)n(C)c3n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |